molecular formula C12H14O2 B2587273 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one CAS No. 100121-58-2

4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2587273
CAS No.: 100121-58-2
M. Wt: 190.242
InChI Key: OLGAVOVVLNUVGC-UHFFFAOYSA-N
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Description

4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings This particular compound is characterized by the presence of a methyl group at the 4th position and an isopropyl group at the 7th position on the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one can be achieved through several synthetic routes. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with epichlorohydrin under reflux conditions to yield 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one. This intermediate can then be reacted with various azoles to produce the desired benzofuran derivative .

Industrial Production Methods

For industrial production, the Pechmann condensation method is often employed. This method involves the reaction of phenols with β-ketoesters in the presence of a Lewis acid catalyst. The reaction conditions, such as temperature and choice of catalyst, can be optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzofurans, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, optical materials, and fluorescent probes

Mechanism of Action

The mechanism of action of 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as DNA gyrase, which is crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and growth, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-4-methylcoumarin
  • 4-Methyl-7-oxy-glucoside coumarin
  • 7-Hydroxymethyl carbamate

Uniqueness

Compared to similar compounds, 4-Methyl-7-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one exhibits unique properties due to the presence of both methyl and isopropyl groups on the benzofuran ring.

Properties

IUPAC Name

4-methyl-7-propan-2-yl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-7(2)9-5-4-8(3)11-10(13)6-14-12(9)11/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGAVOVVLNUVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)COC2=C(C=C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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